SS28 Exhibits Potent, Selective Cytotoxicity in Cancer Cell Lines Compared to Normal Cells
SS28 demonstrates differential cytotoxicity, with significantly lower activity against normal peripheral blood mononuclear cells (PBMCs) compared to its effects on many cancer cell lines. This contrasts with the broad, non-selective nature of many cytotoxic chemotherapeutics. SS28's IC50 in CEM and A549 cells is 2.6 µM and 5.2 µM, respectively, after 48h, whereas its IC50 in PBMCs is >35 µM [1]. This suggests a >13-fold window in potency for CEM cells relative to PBMCs.
| Evidence Dimension | Cytotoxicity Selectivity (IC50) |
|---|---|
| Target Compound Data | CEM (Leukemia): 2.6 µM; A549 (Lung Cancer): 5.2 µM; PBMC (Normal): >35 µM |
| Comparator Or Baseline | PBMC IC50 >35 µM serves as a baseline for normal cell toxicity. |
| Quantified Difference | >13-fold difference in IC50 between CEM cells and PBMCs. |
| Conditions | 48-hour treatment in vitro. |
Why This Matters
This selectivity profile suggests SS28 may have a wider therapeutic window for research, allowing for effective target modulation in cancer cells at concentrations that are less cytotoxic to non-proliferating normal cells, reducing off-target noise in assays.
- [1] Thomas, E., et al. (2016). A Novel Resveratrol Based Tubulin Inhibitor Induces Mitotic Arrest and Activates Apoptosis in Cancer Cells. Scientific Reports, 6, 34653. View Source
